molecular formula C15H17BClNO4 B2388777 methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate CAS No. 1467060-68-9

methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate

Cat. No.: B2388777
CAS No.: 1467060-68-9
M. Wt: 321.56
InChI Key: PTICAZXUYAIOSL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a chloro substituent, and an indole core

Preparation Methods

The synthesis of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Chloro Substituent: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Boronate Ester Formation: The boronate ester group can be introduced through a reaction with boronic acid or its derivatives under suitable conditions.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.

    Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium catalysts for coupling reactions), and temperature control.

Scientific Research Applications

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate has a wide range of scientific research applications:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, targeting specific biological pathways and receptors.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which are of interest in the development of sensors and electronic devices.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is exploited in the design of enzyme inhibitors and sensors. The indole core may interact with various receptors and enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    6-Chloroindole Derivatives: These compounds share the chloroindole core but differ in the substituents attached to the indole ring.

    Boronate Ester Compounds: These compounds contain the boronate ester group but may have different aromatic or heterocyclic cores.

    Indole-3-Carboxylate Esters: These compounds have the indole-3-carboxylate structure but vary in the substituents on the indole ring and ester group.

Biological Activity

Methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (CAS Number: 1467060-68-9) is a complex organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a boronate ester, a chloro substituent, and an indole core. The synthesis typically involves multi-step organic reactions:

  • Formation of the Indole Core : Synthesized via Fischer indole synthesis or cyclization.
  • Chlorination : Introduction of the chloro substituent using thionyl chloride or phosphorus pentachloride.
  • Boronate Ester Formation : Achieved through reactions with boronic acid derivatives.
  • Esterification : Final step involves esterification to introduce the methyl ester group using methanol and an acid catalyst .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Reversible Covalent Bonding : The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor design.
  • Receptor Interaction : The indole core may interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Antiviral Activity

Recent studies have focused on the compound's antiviral properties, particularly against HIV-1 integrase. Modifications at the C3 position of the indole core have been shown to enhance inhibitory activity significantly. For instance:

  • Compound Modifications : Introducing long-chain substituents at C3 improved integrase inhibition by up to 6.5-fold compared to the parent compound.
  • IC50 Values : Several derivatives exhibited IC50 values ranging from 0.13 to 15.70 μM, indicating potent antiviral activity .
CompoundModificationIC50 (μM)
Parent--
16bC6 Halogen1.05
20aC3 Long Branch0.13

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines:

  • Cell Viability Assays : Compounds derived from the indole structure showed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM.
  • Most Potent Derivative : Compound 3e (R = m-piperidin-1-yl) demonstrated a GI50 of 29 nM against pancreatic cancer cells (Panc-1), outperforming standard treatments like erlotinib .
CompoundCell LineGI50 (nM)
3ePanc-129
ErlotinibPanc-133

Study on HIV Integrase Inhibition

A study investigated the effect of various substituted anilines at the C3 position on integrase strand transfer inhibition:

  • Results : The introduction of specific substituents led to improved binding affinity and enhanced antiviral activity.
  • Best Performing Compound : Compound 17a exhibited an IC50 of 3.11 μM, marking a significant improvement over the parent structure .

Anticancer Properties

Another research effort focused on synthesizing derivatives for targeting mutant EGFR/BRAF pathways:

  • In Vitro Testing : Derivatives demonstrated varying levels of cytotoxicity across different cancer cell lines.
  • Key Findings : Compounds with specific substitutions showed enhanced activity compared to traditional chemotherapeutics .

Properties

IUPAC Name

methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO4/c1-15(2)7-21-16(22-8-15)11-4-9-10(14(19)20-3)6-18-13(9)5-12(11)17/h4-6,18H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTICAZXUYAIOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2Cl)NC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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